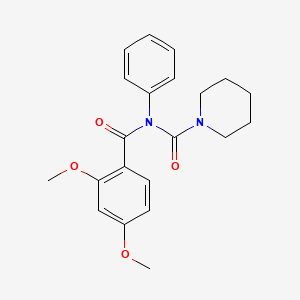

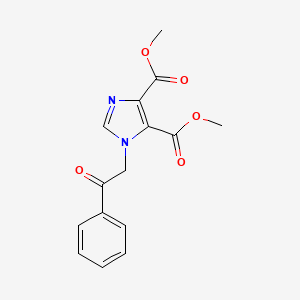

![molecular formula C19H14ClFN4OS B2410564 4-クロロ-N-(2-(2-(4-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンザミド CAS No. 894044-48-5](/img/structure/B2410564.png)

4-クロロ-N-(2-(2-(4-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

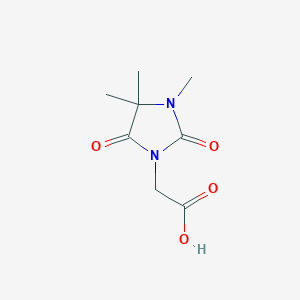

4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H14ClFN4OS and its molecular weight is 400.86. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- チアゾール誘導体は、抗菌活性を示すことが証明されています。 研究者らは、様々な置換基を含むチアゾール環を含む化合物を合成し、その生物学的効果を評価してきました .

- 同じ化合物は、抗真菌の可能性を秘めています。 例えば、化合物19(トリアゾール-チオール部分を含む)は、カンジダ・アルビカンスとカンジダ・グラブラタに対して、同等の抗真菌活性を示しました .

- チアゾールは、抗炎症効果と関連付けられてきました。 この化合物に関する具体的なデータは限られていますが、炎症経路に対するその影響を探求することは価値があるでしょう .

抗菌活性

抗真菌活性

抗炎症特性

要約すると、この4-クロロ-N-(2-(2-(4-フルオロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンザミド化合物は、様々な生物学的用途において有望です。 さらなる研究は、その可能性を最大限に引き出し、その作用機序を解明するために不可欠です . 🌟

作用機序

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory pathways .

Mode of Action

The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant neuroprotective and anti-inflammatory properties .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability.

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

It’s known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, the presence of the 4-chloro and 4-fluorophenyl groups in this compound could potentially influence its action and efficacy.

特性

IUPAC Name |

4-chloro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c20-14-5-1-13(2-6-14)18(26)22-10-9-16-11-27-19-23-17(24-25(16)19)12-3-7-15(21)8-4-12/h1-8,11H,9-10H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOVALPVQQTMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

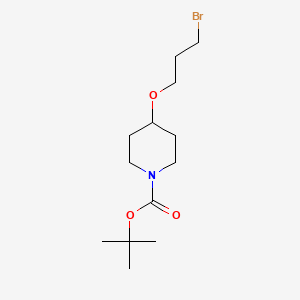

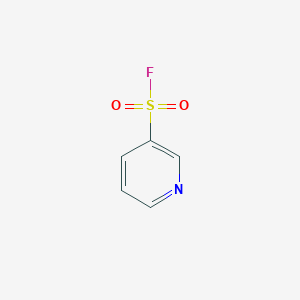

![1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2410481.png)

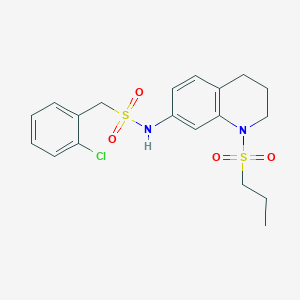

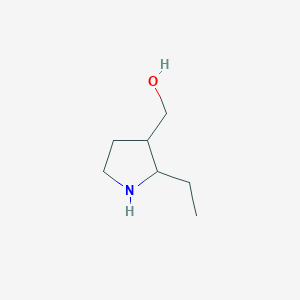

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

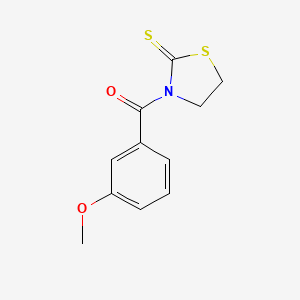

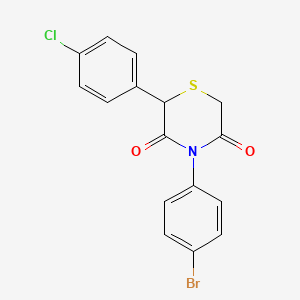

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)